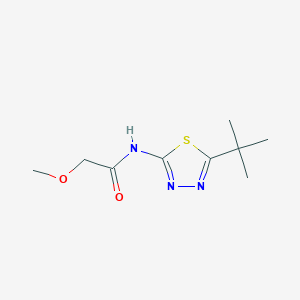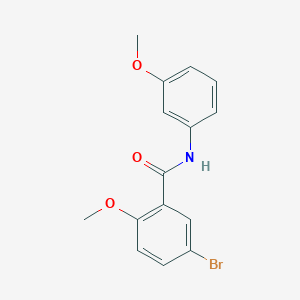
N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide (BTA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BTA belongs to the family of benzothiadiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2), and to inhibit the proliferation of cancer cells. N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide also exhibits good solubility in various solvents, which makes it easy to work with. However, N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has some limitations, including its low yield during synthesis and its limited water solubility.
Zukünftige Richtungen
There are several future directions for the research on N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide. One potential direction is to explore its potential applications in the field of organic electronics, as it exhibits good electron-transporting properties. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Further studies are also needed to fully understand the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide and its potential side effects.
Conclusion:
In conclusion, N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide (N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide) is a chemical compound that has potential applications in various fields of scientific research. It exhibits various biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has advantages and limitations for lab experiments and has several future directions for research. Further studies are needed to fully understand the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide and its potential applications.
Synthesemethoden
N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide can be synthesized using various methods, including the reaction of 2-aminothiophenol with 3-methylphenol and chloroacetyl chloride in the presence of a base. Another method involves the reaction of 2-aminobenzenethiol with 3-methylphenol and chloroacetic acid in the presence of a base. The yield of the synthesis method ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess various biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has also been shown to have potential applications in the field of organic electronics, as it exhibits good electron-transporting properties.
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-2-5-11(8-10)20-9-14(19)16-12-6-3-7-13-15(12)18-21-17-13/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPPQPVYPPGRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5872477.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5872485.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5872500.png)



![6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5872529.png)



![4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5872561.png)
